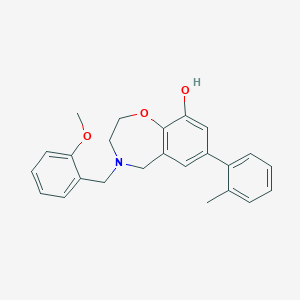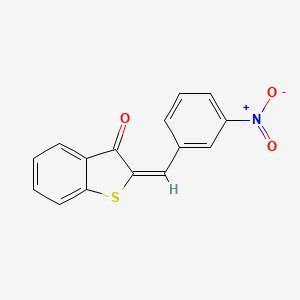![molecular formula C16H21NO3 B5369015 4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine](/img/structure/B5369015.png)
4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine, also known as MMDA, is a psychoactive drug that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has been studied for its potential therapeutic applications in the treatment of psychiatric disorders.
Wirkmechanismus
The exact mechanism of action of 4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine is not fully understood, but it is believed to act as a serotonin receptor agonist. Specifically, it has been shown to bind to the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This may explain its potential therapeutic effects in the treatment of psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and noradrenaline in the brain, which may contribute to its psychoactive effects. It has also been shown to increase heart rate and blood pressure, as well as cause pupil dilation and altered perception.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine in lab experiments is its unique pharmacological profile, which may make it a promising candidate for further research. However, one limitation is its potential psychoactive effects, which may make it difficult to study in a controlled laboratory setting.
Zukünftige Richtungen
There are several potential future directions for research on 4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine. One area of interest is its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and PTSD. Another area of interest is its potential use as a research tool to study the serotonin system and its role in psychiatric disorders. Additionally, further research is needed to better understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2,6-dimethylmorpholine to form the final product. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
4-[3-(4-methoxyphenyl)acryloyl]-2,6-dimethylmorpholine has been studied for its potential therapeutic applications in the treatment of psychiatric disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been shown to have a unique pharmacological profile compared to other psychoactive drugs, which may make it a promising candidate for further research.
Eigenschaften
IUPAC Name |
(E)-1-(2,6-dimethylmorpholin-4-yl)-3-(4-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-12-10-17(11-13(2)20-12)16(18)9-6-14-4-7-15(19-3)8-5-14/h4-9,12-13H,10-11H2,1-3H3/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIBWKBULUYZXBS-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C=CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CN(CC(O1)C)C(=O)/C=C/C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(aminocarbonyl)-2-(3-nitrophenyl)vinyl]-4-tert-butylbenzamide](/img/structure/B5368940.png)
![4-[4-(2-methoxyethoxy)piperidin-1-yl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5368946.png)


![2-{4-[methyl(methylsulfonyl)amino]phenoxy}-N-(1-methyl-4-piperidinyl)acetamide](/img/structure/B5368976.png)
![N-[1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-phenylvinyl]-4-methylbenzamide](/img/structure/B5368982.png)
![3-bromo-N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(3-pyridinyl)vinyl]benzamide](/img/structure/B5368987.png)
![methyl N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-[(4-chlorobenzoyl)amino]-3,3,3-trifluoroalaninate](/img/structure/B5368988.png)
![2-(4-chlorophenyl)-4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]morpholine](/img/structure/B5368995.png)
![2-[2-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)ethylidene]-1,3-diethyl-N,N-dimethyl-2,3-dihydro-1H-benzimidazole-5-sulfonamide](/img/structure/B5369004.png)
![1-[3-(2-methoxyphenyl)propanoyl]-4-pyrimidin-2-ylpiperazine-2-carboxylic acid](/img/structure/B5369021.png)
![5-{[4-(4-methoxyphenyl)-2-methyl-1-piperazinyl]methyl}-2,1,3-benzothiadiazole](/img/structure/B5369024.png)
